

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nocodazole

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Compound of Interest		
Compound Name:	Nocodazole	
Cat. No.:	B1683961	Get Quote

Introduction

Nocodazole is a reversible, antimitotic agent that disrupts the polymerization of microtubules. [1][2] By binding to β-tubulin, it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[3][4] This property makes **nocodazole** a valuable tool for synchronizing cell populations in G2/M, which is essential for studying cell cycle-dependent processes, developing anticancer therapeutics, and enhancing the efficiency of genome editing techniques.[1][5]

Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells.[6][7] Cells are stained with a fluorescent dye, such as Propidium lodide (PI), which stoichiometrically intercalates into the DNA.[8] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7] This application note provides a comprehensive protocol for treating cells with **nocodazole** to induce G2/M arrest and subsequently analyzing the cell cycle distribution using flow cytometry.

Mechanism of Nocodazole-Induced G2/M Arrest

Nocodazole exerts its effect by depolymerizing microtubules.[9] This prevents the formation of a functional mitotic spindle, which is necessary to properly align and segregate chromosomes. The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that



Methodological & Application

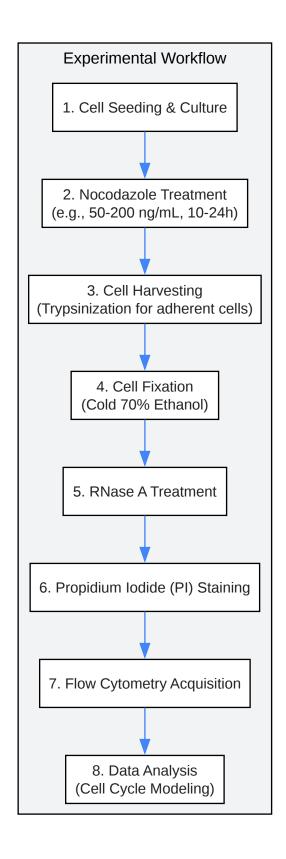
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monitors the attachment of microtubules to kinetochores on the chromosomes. When unattached kinetochores are detected due to microtubule disruption by **nocodazole**, the SAC is activated.[3] This activation prevents the onset of anaphase, thereby arresting the cells in a prometaphase-like state with a G2/M DNA content.[3]









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